molecular formula C20H36O2 B3125963 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- CAS No. 330214-86-3

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)-

Cat. No.: B3125963
CAS No.: 330214-86-3
M. Wt: 308.5 g/mol
InChI Key: ZREKOPQLWZLLHM-PVHUKWJHSA-N
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Description

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid ester. It is commonly found in various plant seed oils and is known for its potential biological activities. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- typically involves the esterification of 9,11-Octadecadienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.

Industrial Production Methods

Industrial production of this compound often involves the extraction of 9,11-Octadecadienoic acid from natural sources such as plant seed oils, followed by its esterification with ethanol. The process may include steps such as purification, distillation, and crystallization to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: It can be reduced to form saturated fatty acid esters.

    Substitution: The double bonds in the compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used for reduction.

    Substitution: Halogens such as bromine (Br2) and chlorine (Cl2) are used for halogenation reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid esters.

    Substitution: Halogenated fatty acid esters.

Scientific Research Applications

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of conjugated polyunsaturated fatty acids.

    Biology: This compound is studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Research has shown that it may have therapeutic potential in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: It is used in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health and metabolism.

Mechanism of Action

The mechanism of action of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating gene expression related to lipid metabolism and inflammation.

    Pathways Involved: The compound influences pathways such as the PPAR signaling pathway, leading to the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadienoic acid, ethyl ester: Another conjugated polyunsaturated fatty acid ester with similar properties.

    Conjugated Linoleic Acid (CLA): A group of isomers of linoleic acid with conjugated double bonds, known for their health benefits.

Uniqueness

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is unique due to its specific double bond configuration (9Z,11E), which imparts distinct chemical and biological properties compared to other similar compounds. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (9Z,11E)-octadeca-9,11-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3/b10-9+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREKOPQLWZLLHM-PVHUKWJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016371
Record name Ethyl (9Z,11E)-9,11-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330214-86-3
Record name Ethyl (9Z,11E)-9,11-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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